

Pefachrome FXa kinetic parameters Km kcat

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pefachrome(R) fxa*

CAS No.: 80895-10-9

Cat. No.: S1938157

Get Quote

A Framework for Your Comparison Guide

Once you obtain the data, you can structure it clearly for your audience. The tables below outline the key parameters and experimental details you should include, based on standard enzyme kinetics principles [1] [2].

Table 1: Key Kinetic and Experimental Parameters This table compares the core performance metrics of different FXa substrates.

Parameter	Description & Significance
Km (Michaelis Constant)	The substrate concentration at half of Vmax. A lower Km indicates a higher apparent affinity of the enzyme for the substrate [2].
kcat (Turnover Number)	The maximum number of substrate molecules converted to product per enzyme molecule per second. It measures the catalytic efficiency of the enzyme once the substrate is bound [2].
kcat/Km (Specificity Constant)	A measure of catalytic efficiency. It represents the enzyme's overall ability to convert substrate to product, considering both binding affinity and catalytic rate [2] [3].
Optimal pH & Buffer	The pH and buffer conditions at which the enzyme-substrate reaction is most efficient.

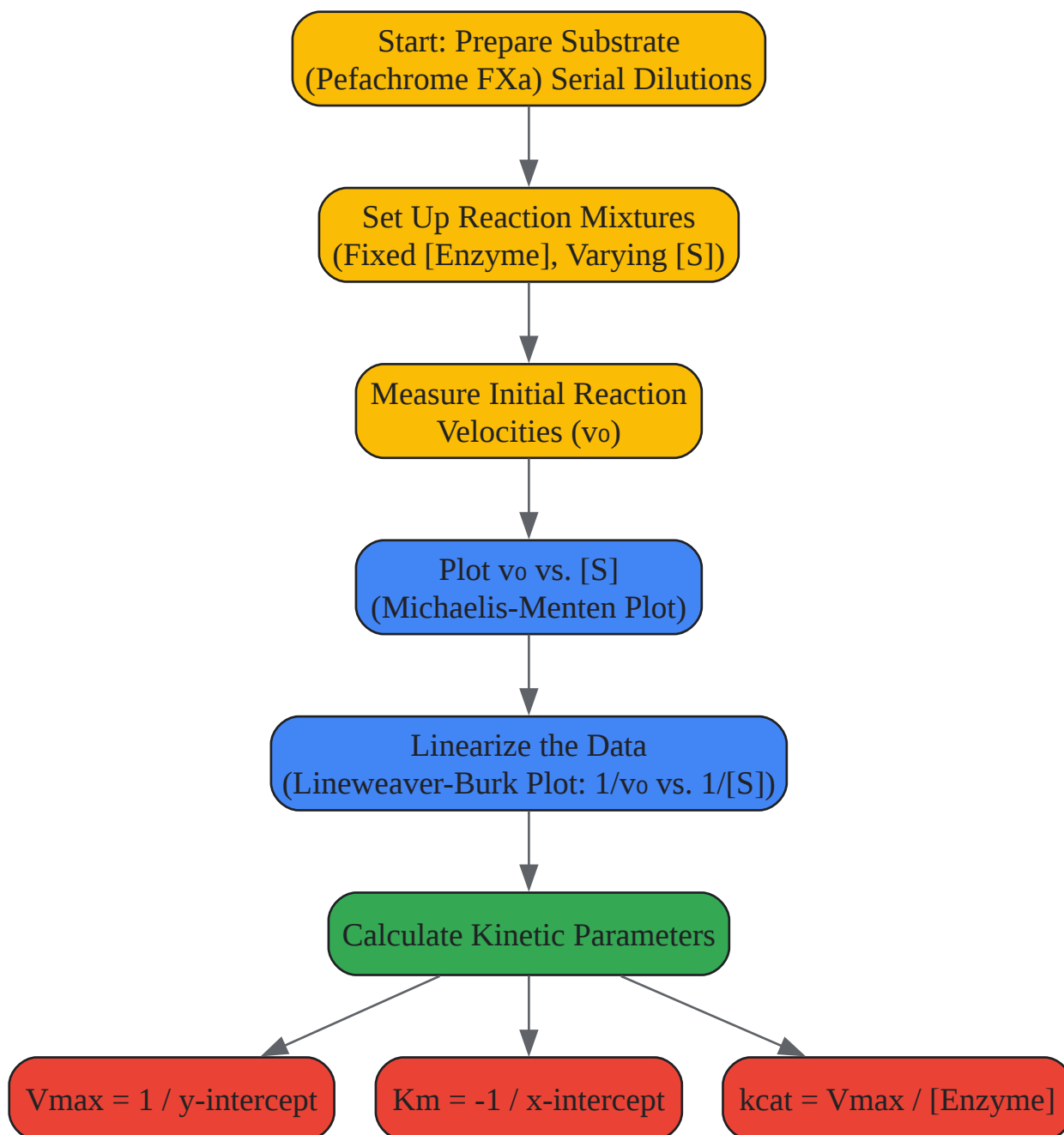
Parameter	Description & Significance
Linear Range	The range of substrate or enzyme concentrations over which the reaction rate is linear, crucial for accurate assay design.

Table 2: Essential Experimental Protocol Details This table summarizes the critical methodological information needed to ensure experiments are reproducible.

Protocol Aspect	Key Details to Document
Assay Conditions	Temperature, buffer composition (including ionic strength and any necessary co-factors like Ca^{2+}), and pH.
Detection Method	The analytical technique used (e.g., spectrophotometry, fluorometry) and the specific signal measured (e.g., change in absorbance at 405 nm for p-nitroaniline release).
Enzyme Source	The origin and purity of the Factor Xa used (e.g., recombinant human, bovine plasma-derived).
Inhibition Studies	If comparing inhibitors, detail the type (e.g., competitive, non-competitive) [1] [2] and reported inhibition constant (K_i).

Conceptual Workflow for Kinetic Characterization

The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an enzyme like Factor Xa against its substrate, which underpins the data in the tables above.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Competitive Inhibition [chem.libretexts.org]
2. 5.2 Michaelis-Menten kinetics and inhibition [fiveable.me]
3. Novel form of the Michaelis-Menten equation that enables ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pefachrome FXa kinetic parameters Km kcat]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1938157#pefachrome-fxa-kinetic-parameters-km-kcat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com